molecular formula C10H20N2O2 B143764 Tert-butyl 3-methylpiperazine-1-carboxylate CAS No. 120737-59-9

Tert-butyl 3-methylpiperazine-1-carboxylate

Cat. No.: B143764
CAS No.: 120737-59-9
M. Wt: 200.28 g/mol
InChI Key: FMLPQHJYUZTHQS-UHFFFAOYSA-N
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Description

Tert-butyl 3-methylpiperazine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O2. It is commonly used as an intermediate in organic synthesis and pharmaceutical research. The compound is characterized by its piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. This structure is often found in various biologically active molecules.

Scientific Research Applications

Tert-butyl 3-methylpiperazine-1-carboxylate is widely used in scientific research due to its versatility:

Safety and Hazards

Tert-butyl 3-methylpiperazine-1-carboxylate is classified as harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . It is also very toxic to aquatic life with long-lasting effects (H410) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methylpiperazine-1-carboxylate typically involves the protection of the piperazine nitrogen atoms followed by alkylation. One common method includes the reaction of 3-methylpiperazine with tert-butyl chloroformate under basic conditions to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 3-methylpiperazine-1-carboxylate involves its interaction with various molecular targets. The piperazine ring can act as a scaffold, allowing the compound to bind to specific enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-methylpiperazine-1-carboxylate
  • Tert-butyl 4-methylpiperazine-1-carboxylate
  • Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate

Uniqueness

Tert-butyl 3-methylpiperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring. This substitution can significantly affect its chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

tert-butyl 3-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-8-7-12(6-5-11-8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLPQHJYUZTHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373555
Record name tert-Butyl 3-methylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120737-59-9
Record name tert-Butyl 3-methylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-methylpiperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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